1-Ketojulolidine semicarbazone
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Overview
Description
1-Ketojulolidine semicarbazone is a chemical compound with the molecular formula C13H16N4O. It is a derivative of semicarbazone, which is formed by the condensation reaction between a ketone or aldehyde and semicarbazide. This compound is known for its unique structure, which includes multiple aromatic rings and a semicarbazone moiety, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ketojulolidine semicarbazone can be synthesized through a one-pot reaction involving the condensation of 1-ketojulolidine with semicarbazide. The reaction typically takes place in a methanol solvent, and the product is purified through recrystallization .
Industrial Production Methods: The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ketojulolidine semicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of the semicarbazone derivative through condensation with semicarbazide.
Oxidation and Reduction:
Common Reagents and Conditions:
Condensation: Semicarbazide, methanol, and aldehydes or ketones.
Oxidation: Common oxidizing agents like chromic acid or sodium dichromate.
Major Products: The primary product of these reactions is the semicarbazone derivative, which can be further modified or used in various applications .
Scientific Research Applications
1-Ketojulolidine semicarbazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ketojulolidine semicarbazone involves its interaction with molecular targets through its semicarbazone moiety. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound’s ability to form chelates with metals also plays a significant role in its mechanism of action .
Comparison with Similar Compounds
Menthone Semicarbazone: A semicarbazone derivative of menthone, known for its use in organic synthesis.
Phenyl Semicarbazone: Another semicarbazone derivative with potential biological activities.
Uniqueness: 1-Ketojulolidine semicarbazone stands out due to its unique structure, which includes multiple aromatic rings and a semicarbazone moiety. This structure contributes to its diverse range of applications and potential biological activities .
Properties
CAS No. |
101077-38-7 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylideneamino]urea |
InChI |
InChI=1S/C13H16N4O/c14-13(18)16-15-11-6-8-17-7-2-4-9-3-1-5-10(11)12(9)17/h1,3,5H,2,4,6-8H2,(H3,14,16,18)/b15-11+ |
InChI Key |
UVGFNXHHNWNTKR-RVDMUPIBSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)/C(=N/NC(=O)N)/CCN3C1 |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=NNC(=O)N)CCN3C1 |
Origin of Product |
United States |
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